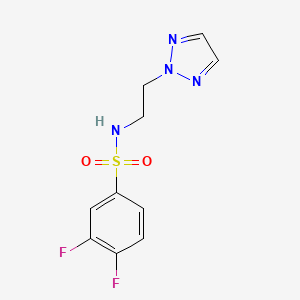

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

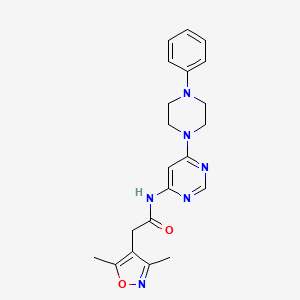

“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide” is a chemical compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a benzenesulfonamide group, which is a common component in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide” would include a 1,2,3-triazole ring attached to a benzenesulfonamide group via an ethyl linker . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazoles can be quite diverse, depending on the substituents on the triazole ring and the reaction conditions . Without specific information on “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide”, it’s difficult to provide a detailed analysis of its chemical reactions.Aplicaciones Científicas De Investigación

Generation of Benzosultams

The generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light irradiation highlights a novel approach in organic synthesis. This process, facilitated by a photocatalyst, efficiently produces benzosultams at room temperature, demonstrating the utility of sulfonamide derivatives in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Xiang, Kuang, & Wu, 2016).

Synthesis of Bi-triazole Precursors

The synthesis of new bi-triazole precursors, such as N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, demonstrates the application of sulfonamide derivatives in creating building blocks for further chemical synthesis. These precursors have been used to develop compounds with potential antibacterial properties, showcasing the role of sulfonamide derivatives in medicinal chemistry (Hajib, Aouine, Faraj, & Alami, 2022).

Development of Anti-inflammatory and Analgesic Agents

The synthesis and characterization of celecoxib derivatives indicate the potential of sulfonamide derivatives in developing anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research underscores the importance of sulfonamide derivatives in drug discovery and development, offering avenues for the creation of new therapeutics (Küçükgüzel et al., 2013).

Metallophthalocyanines Synthesis

The synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines using sulfonamide derivatives illustrate the application of these compounds in material science. These metallophthalocyanines have been studied for their electrochemical and spectroelectrochemical properties, highlighting the potential of sulfonamide derivatives in developing materials with unique electrical properties (Kantekin et al., 2015).

Antibacterial Evaluation of Sulfonamide Bridged Disubstituted 1,2,3-Triazoles

The synthesis and antibacterial evaluation of sulfonamide-bridged disubstituted 1,2,3-triazoles further demonstrate the medicinal chemistry applications of sulfonamide derivatives. These compounds have shown efficacy against various bacterial strains, indicating their potential as antibacterial agents (Yadav & Kaushik, 2022).

Propiedades

IUPAC Name |

3,4-difluoro-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N4O2S/c11-9-2-1-8(7-10(9)12)19(17,18)15-5-6-16-13-3-4-14-16/h1-4,7,15H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOUKBMWBBMIPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCN2N=CC=N2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2768517.png)

![N,N-bis(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2768518.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2768520.png)

![(E)-1-ethyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2768521.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide](/img/structure/B2768522.png)

![Benzo[d][1,3]dioxol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2768523.png)

![1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2768533.png)

![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768535.png)